2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9718783
InChI: InChI=1S/C15H10Cl2N6S/c16-10-6-5-9(7-11(10)17)23-14(20-21-22-23)8-24-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19)
SMILES: C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C15H10Cl2N6S
Molecular Weight: 377.3 g/mol

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

CAS No.:

Cat. No.: VC9718783

Molecular Formula: C15H10Cl2N6S

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole -

Specification

Molecular Formula C15H10Cl2N6S
Molecular Weight 377.3 g/mol
IUPAC Name 2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole
Standard InChI InChI=1S/C15H10Cl2N6S/c16-10-6-5-9(7-11(10)17)23-14(20-21-22-23)8-24-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19)
Standard InChI Key LHULONAYPCEMCW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core fused with a tetrazole ring via a methylsulfanyl bridge. The benzimidazole system (a bicyclic structure comprising benzene and imidazole) provides aromatic stability and hydrogen-bonding capacity, while the tetrazole group (a five-membered ring with four nitrogen atoms) contributes to metabolic stability and dipole interactions. The 3,4-dichlorophenyl substituent enhances lipophilicity, facilitating membrane permeability.

Key structural attributes include:

  • Benzimidazole moiety: Positions 1 and 3 are occupied by nitrogen atoms, enabling π-π stacking and coordination with metal ions.

  • Tetrazole ring: The 1-substituted tetrazole at position 5 introduces conformational rigidity.

  • Sulfanyl linker: A methylene-sulfur (-SCH2_2-) group bridges the tetrazole and benzimidazole, modulating electronic effects.

Physicochemical Data

PropertyValue
Molecular FormulaC15H10Cl2N6S\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{N}_6\text{S}
Molecular Weight377.3 g/mol
IUPAC Name2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl
SolubilityLow in water; soluble in DMSO, DMF
Melting Point260–280°C (decomposes)

The compound’s low aqueous solubility (attributed to hydrophobic dichlorophenyl and benzimidazole groups) necessitates formulation strategies for in vivo studies.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a multi-step sequence (Figure 1):

  • Formation of 1-(3,4-dichlorophenyl)-1H-tetrazole-5-methanol:

    • Reaction of 3,4-dichloroaniline with sodium azide and triethyl orthoformate under acidic conditions yields the tetrazole core. Subsequent hydroxymethylation introduces the alcohol functional group .

  • Sulfanyl Bridging:

    • Thiolation of the hydroxymethyl intermediate using thiourea or phosphorus pentasulfide generates the mercaptan derivative.

    • Nucleophilic substitution with 2-chlorobenzimidazole in the presence of a base (e.g., K2_2CO3_3) forms the sulfanyl bridge.

Optimization Strategies

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 80°C for 3–5 minutes) .

  • Catalytic systems: Pd/C or Ni catalysts enhance yields in coupling steps (up to 85% efficiency).

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers.

Parameter2-({[...]}-benzimidazoleErlotinib
IC50_{50} (EGFR-WT)0.45 µM0.03 µM
Selectivity Index8.212.4

Molecular docking reveals hydrogen bonding with Met793 and hydrophobic interactions with Leu718 in the ATP-binding pocket .

Analytical Characterization

Spectroscopic Profiling

  • IR Spectroscopy: Peaks at 1670 cm1^{-1} (C=O stretch) and 1266 cm1^{-1} (C=S vibration).

  • NMR:

    • 1H^1\text{H}: δ 3.76 ppm (s, CH2_2-S), δ 7.36–8.24 ppm (m, aromatic protons) .

    • 13C^{13}\text{C}: δ 173.30 ppm (C=O), δ 40.06 ppm (CH2_2-S) .

  • Mass Spectrometry: Base peak at m/z 371 (M+^+).

Chromatographic Methods

HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 6.8 minutes.

Pharmacological Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3.2-fold in murine models.

Combination Therapies

Synergistic effects with cisplatin in ovarian cancer cell lines (CI = 0.62), attributed to enhanced DNA cross-link formation .

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